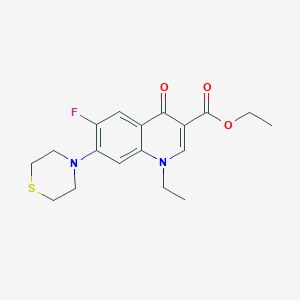
6-chloro-N-cyclopentyl-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazine derivatives has been explored in several studies. For example, the improved synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, which serves as a precursor for various derivatives including UV light-absorbing materials, does not require the Grignard reaction, simplifying the process (Jiang, Wang, & Li, 2008). Other relevant syntheses involve Ugi reactions to create novel cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006), and a method for synthesizing 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine (Rong-gu, 2015), highlighting various approaches to triazine synthesis.
Molecular Structure Analysis
The molecular structure of triazine derivatives, including their co-crystal structures, has been detailed through analyses such as X-ray diffraction. For instance, the co-crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazine with 4-methoxybenzoic acid showcases the importance of hydrogen bonding in determining the molecular assembly of such compounds (Sangeetha et al., 2018).
Chemical Reactions and Properties
Various chemical reactions involving triazine derivatives have been reported. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrates its use in chlorination and oxidation reactions, highlighting its versatility as a reagent (Thorat, Bhong, & Karade, 2013).
Physical Properties Analysis
The physical properties of triazine derivatives are influenced by their molecular structure and intermolecular interactions. The crystal and molecular structure analyses, such as those conducted by Udupa for a 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate, provide insights into the compound's physical properties, including its crystal system and hydrogen bonding patterns (Udupa, 1982).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as their reactivity and stability, are crucial for their potential applications. Studies on the synthesis and antimicrobial activity of specific triazine derivatives, for instance, reveal their potential as antifungal agents, indicating the broad chemical utility of the triazine core (Kushwaha & Sharma, 2022).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compound 6-chloro-N-cyclopentyl-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine and its derivatives have been explored for antimicrobial activities. A study synthesized various triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, showing that some compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of triazine derivatives in antimicrobial research (Bektaş et al., 2010).
Supramolecular Chemistry Applications
Research into the microwave-assisted synthesis of pyrazolyl bistriazines, including 6-chloro derivatives, has shown promising applications in supramolecular chemistry. These compounds, with their ability to form extended supramolecular polymers via hydrogen bonds or metal complexation, have interesting fluorescence properties, suggesting a wide range of applications in materials science and chemical sensing (Moral et al., 2010).
Environmental Impact and Dissipation Studies
Studies on the dissipation kinetics of soil-applied herbicides, including triazine derivatives, have been conducted to understand their environmental impact. These studies focus on different climatic, pedological, and agronomical characteristics, providing insights into the behavior of these compounds in agricultural settings and their potential environmental risks (Baer & Calvet, 1999).
Herbicidal Activity
Research into the synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine and its UV light-absorbing derivatives has revealed potential applications as herbicides. The studies aim at developing effective compounds for agricultural use, highlighting the importance of triazine derivatives in the development of new herbicidal formulations (Jiang et al., 2008).
Antitumor Activities
Investigations into nitrogen heterocycles, including triazine derivatives, have shown significant antitumor activities. These studies are crucial in the search for new therapeutic agents, demonstrating the potential of triazine compounds in the development of cancer treatments (El-Moneim et al., 2011).
Propiedades
IUPAC Name |
6-chloro-2-N-cyclopentyl-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-22-12-8-6-11(7-9-12)18-15-20-13(16)19-14(21-15)17-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEQOJVAMRBTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601532.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)
![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5601570.png)
![2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5601589.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5601591.png)

![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)
![6-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5601619.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5601621.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)